1-(4-氯苯基)-4,4-二氟丁酮

描述

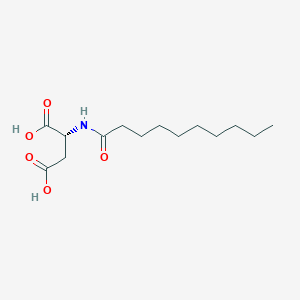

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione, also known as Clodione, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. Clodione is a white crystalline powder that is soluble in organic solvents and has a melting point of 77-78°C. This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.

科学研究应用

抗肿瘤活性

1-(4-氯苯基)-4,4-二氟丁烷-1,3-二酮及其类似物已被评估其抗肿瘤活性。一种特定的化合物,1-(4-氯苯基)-4,4,4-三氟-2-(2-(4-甲氧基苯基)腙)丁烷-1,3-二酮,表现出显着且广谱的抗肿瘤活性,显示出对黑色素瘤、结肠癌、非小细胞肺癌和乳腺癌细胞系的潜力。该化合物的活性与已知的药物如 5-FU、厄洛替尼和吉非替尼进行了比较。分子对接研究表明与维莫非尼(PLX4032)和厄洛替尼相似的结合模式,突出了其治疗潜力 (Al-Suwaidan 等人,2015)。

抗菌剂的合成

1-(2', 4'-二羟基-5'-氯苯基)-3-芳基丙烷-1, 3-二酮,通过一种简单的方法合成,对革兰氏阴性和革兰氏阳性细菌均显示出有希望的抗菌功效。这展示了该化合物在新型抗菌剂开发中的潜力 (Sheikh 等人,2009)。

染料敏化太阳能电池中的应用

芳基取代的 β-二酮基-钌(II)-联吡啶敏化剂,结合 1-(4-氯苯基)-4,4,4-三氟丁烷-1,3-二酮,已被合成并表征用于染料敏化太阳能电池。这些配合物表现出强烈的可见光吸收和改善的红光吸收性,证明了它们在太阳能转换中的用途 (Islam 等人,2006)。

1,2-二氧六环的形成

该化合物已用于导致形成 1,2-二氧六环的反应中,表明其反应性和在有机合成和化学转化中的潜在应用 (Nishino 等人,1991)。

卤代烯醇盐的合成

卤代烯醇盐已使用芳香三氟乙酰化酮合成,包括 1-芳基 2-氯-2,4,4,4-四氟丁烷-1,3-二酮水合物。这些水合物已用于合成具有溴氯氟甲基的酮和烯烃,显示了该化合物在有机合成中的多功能性 (Balaraman 等人,2016)。

属性

IUPAC Name |

1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMGOZSUUFWNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)